t-Boc-aminooxy-PEG4-Propargyl
Overview
Description
t-Boc-aminooxy-PEG4-Propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer increases solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
t-Boc-aminooxy-PEG4-Propargyl interacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper . Additionally, the t-Boc-aminooxy group can react with an aldehyde or ketone group to form a stable oxime linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of t-Boc-aminooxy-PEG4-Propargyl: typically involves the reaction of a PEG derivative with a propargyl group and a t-Boc-aminooxy group. .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage
Oxime Formation: The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with aldehyde or ketone groups to form a stable oxime linkage
Common Reagents and Conditions:
Copper Catalysts: Used in azide-alkyne Click Chemistry reactions
Mild Acidic Conditions: Used for deprotecting the t-Boc-aminooxy group
Major Products:
Scientific Research Applications
Chemistry:
Click Chemistry: t-Boc-aminooxy-PEG4-Propargyl is widely used in Click Chemistry for the synthesis of complex molecules and bioconjugates
Biology:
Medicine:
Drug Delivery: The PEG spacer increases solubility and biocompatibility, making it useful in drug delivery systems
Industry:
Material Science: Used in the synthesis of functional materials with specific properties
Mechanism of Action
Mechanism:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage
Oxime Formation: The t-Boc-aminooxy group, once deprotected, reacts with aldehyde or ketone groups to form a stable oxime linkage
Molecular Targets and Pathways:
Azide-Bearing Compounds: Targeted by the propargyl group in Click Chemistry reactions
Aldehyde and Ketone Groups: Targeted by the deprotected aminooxy group in oxime formation reactions
Comparison with Similar Compounds
t-Boc-aminooxy-PEG4-Azide: Contains an azide group instead of a propargyl group
t-Boc-aminooxy-PEG8-Propargyl: Contains a longer PEG spacer
Uniqueness:
Propargyl Group: Allows for specific Click Chemistry reactions with azide-bearing compounds
PEG Spacer: Increases solubility and biocompatibility
Biological Activity
t-Boc-aminooxy-PEG4-Propargyl is a functionalized polyethylene glycol (PEG) derivative that exhibits significant biological activity due to its unique structural components: a t-Boc protecting group, an aminooxy group, and a propargyl group. This compound is primarily utilized in bioconjugation and drug delivery applications, leveraging its ability to participate in click chemistry and form stable linkages with various biomolecules.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- t-Boc Group : This protecting group allows for the selective deprotection of the amino group, facilitating further chemical modifications.
- Aminooxy Group : Essential for bioconjugation, this functional group reacts with aldehydes and ketones to form stable oxime linkages.
- Propargyl Group : This terminal alkyne is crucial for click chemistry, enabling reactions with azide-bearing compounds to yield stable triazole linkages.
The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .
The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation reactions. The aminooxy group allows for selective attachment to aldehyde-containing biomolecules, while the propargyl group engages in copper-catalyzed azide-alkyne click reactions. This dual functionality enables the formation of complex biomolecular constructs that are useful in targeted drug delivery systems and other therapeutic applications .
1. Targeted Drug Delivery
This compound plays a vital role in the development of targeted drug delivery systems. The PEG component enhances the solubility and biocompatibility of drugs, allowing for improved pharmacokinetics and reduced toxicity. The ability to conjugate drugs site-specifically using the aminooxy functionality ensures that therapeutic agents are delivered precisely where needed, minimizing off-target effects .
2. Bioconjugation Techniques
The compound is extensively used in bioconjugation techniques, where it serves as a linker molecule. For instance, it can be employed to attach drugs or imaging agents to antibodies or other proteins, enhancing their therapeutic efficacy or diagnostic capabilities. The stability of the oxime bond formed through the aminooxy reaction is particularly advantageous for maintaining the integrity of the conjugated biomolecules under physiological conditions .
Research Findings and Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Study on Antibody-Drug Conjugates (ADCs) : Research demonstrated that ADCs utilizing this compound exhibited enhanced tumor targeting and reduced systemic toxicity compared to traditional ADCs. The clickable nature of the propargyl group allowed for efficient attachment of cytotoxic agents, leading to significant tumor regression in animal models .
- Click Chemistry Applications : In a study focusing on small-molecule drug development, this compound was used to synthesize complex molecules through click chemistry. This approach facilitated rapid assembly of drug candidates with potential therapeutic benefits against various diseases .
Comparative Analysis
Feature | This compound | Aminooxy-PEG4 | Propargyl-PEG4 |
---|---|---|---|
Functional Groups | t-Boc, Aminooxy, Propargyl | Aminooxy | Propargyl |
Reactivity | Oxime formation, Click Chemistry | Oxime formation | Click Chemistry |
Solubility | High due to PEG spacer | Moderate | Moderate |
Applications | Drug delivery, Bioconjugation | Bioconjugation | Click Chemistry |
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-17-15(18)24-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVPFTXEQBJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149938 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-77-6 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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